molecular formula C11H14O5 B2643363 Methyl 2,4,5-trimethoxybenzoate CAS No. 20029-76-9

Methyl 2,4,5-trimethoxybenzoate

Cat. No.: B2643363
CAS No.: 20029-76-9
M. Wt: 226.228
InChI Key: JPQYUDLPVJWPLD-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by methoxy groups at positions 2, 4, and 5, and the carboxyl group is esterified with a methyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4,5-trimethoxybenzoate can be synthesized through the methylation of 2,4,5-trimethoxybenzoic acid. One common method involves the esterification of 2,4,5-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous feeding of 2,4,5-trimethoxybenzoic acid and methanol into the reactor, along with the acid catalyst, and the continuous removal of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.

    Substitution: Products vary depending on the substituent introduced, such as 2,4,5-trimethoxybenzylamine.

Scientific Research Applications

Methyl 2,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs with therapeutic effects.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Methyl 2,3,4-trimethoxybenzoate
  • Methyl 2,4,6-trimethoxybenzoate

Uniqueness

Methyl 2,4,5-trimethoxybenzoate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and industrial applications .

Biological Activity

Methyl 2,4,5-trimethoxybenzoate is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14O5C_{11}H_{14}O_5 and features three methoxy groups attached to the benzene ring. Its unique structure contributes to its biological activities, which are primarily attributed to the methoxy substituents that enhance its lipophilicity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi.

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

Anticancer Properties

This compound has also been investigated for its anticancer potential . Studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting metabolic pathways essential for cancer cell survival.

  • Mechanism of Action : The compound is thought to interfere with cellular signaling pathways involved in cell growth and survival. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
  • Cancer Cell Line Studies : In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane permeability.
  • Inhibition of Metabolic Pathways : The compound may inhibit key enzymes involved in cellular metabolism, further contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

This compound can be compared with other methoxy-substituted benzoates regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Methyl 3,4,5-trimethoxybenzoateModerateLow
Methyl 2,3,4-trimethoxybenzoateLowModerate
Methyl 2,4,6-trimethoxybenzoateHighHigh

Properties

IUPAC Name

methyl 2,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQYUDLPVJWPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 21.2 g of 2,4,5-trimethoxybenzoic acid, 30 ml of thionyl chloride were added at room temperature, followed by heating under reflux for 4 hours. The reaction mixture was thereafter distilled off under reduced pressure. To the residue so obtained, 50 ml of dichloromethane, 10 ml of methanol and 20 ml of triethylamine were added, followed by stirring under ice cooling for one hour. After the completion of the reaction, water was added to the reaction mixture, followed by extraction with chloroform. The extract was washed successively with 1N hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, water and saturated saline and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, whereby a crude product was obtained. The crude product so obtained was washed with methanol, whereby 14.6 g of methyl 2,4,5-trimethoxybenzoate were obtained (yield: 65%).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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